N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-9-2-7-12(8-14-9)15-13(10-3-4-10)11-5-6-11/h2,7-8,10-11,13,15H,3-6H2,1H3 |
InChI Key |
UNMUJVBTVRVOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC(C2CC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Route via Reductive Amination of Pyridine Derivatives
Core Concept:
This method involves the formation of the amino linkage by reductive amination of a 6-methylpyridin-3-carbaldehyde or its derivative with a suitable amine precursor containing the dicyclopropylmethyl group.
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 6-methylpyridin-3-carbaldehyde | Oxidation of 6-methylpyridine | SeO₂, or other oxidants | Precursor for reductive amination |
| 2 | Reductive amination with dicyclopropylmethylamine | Room temperature, inert atmosphere | Formaldehyde or aldehyde equivalent, NaBH₃CN or NaBH₄ | Forms the N-linked amine |
- High selectivity for the desired amine
- Mild reaction conditions
Data Table Summarizing Key Methods
Notes on Reaction Optimization and Purity
- Solvent Choice: Dichloromethane, tetrahydrofuran, or acetonitrile are preferred for their inertness and solubility profiles.
- Base Selection: Sodium hydride, potassium carbonate, or cesium carbonate facilitate nucleophilic substitution.
- Purification: Chromatography (silica gel, HPLC) and recrystallization are standard to achieve >95% purity.
- Spectroscopic Validation: NMR (¹H, ¹³C), HRMS, and X-ray crystallography confirm structural integrity.
Chemical Reactions Analysis
Types of Reactions
N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclopropylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the dicyclopropylmethyl group.
Scientific Research Applications
N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Steric and Lipophilic Effects : The dicyclopropylmethyl group () is bulkier than methyl or halogenated substituents, likely reducing solubility but improving lipid bilayer penetration.
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The dicyclopropylmethyl group increases LogP significantly, suggesting enhanced lipophilicity.
- Reduced hydrogen-bonding capacity compared to 6-methylpyridin-3-amine may limit interactions with polar biological targets .
Biological Activity
N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound's biological activity is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial for regulating cyclic nucleotide levels in cells. PDE inhibitors have been recognized for their roles in treating inflammatory diseases and cancer by modulating intracellular signaling pathways.
Antiradical Activity
The antiradical activity of this compound was evaluated alongside other pyridine derivatives. The results indicated a significant capacity to scavenge free radicals, which is essential for mitigating oxidative stress in biological systems.
Table 1: Antiradical Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Ascorbic Acid | 28.1 |
| Compound A | 24.6 |
| Compound B | 33.4 |
The IC50 values indicate the concentration required to reduce radical activity by 50%. Lower values signify higher potency.
Cytoprotective Effects
In vitro studies demonstrated that this compound enhances cell viability under stress conditions, suggesting cytoprotective properties. The compound was tested on various cell lines, including MCF-7 (breast cancer) cells.
Table 2: Cell Viability Assay Results
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| This compound (10 µM) | TBD |
| Compound C | TBD |
These results highlight the potential of this compound in protecting cells from damage induced by oxidative stress and other harmful conditions.
Case Studies and Applications
- Cancer Treatment : The ability of this compound to inhibit tumor growth was assessed in animal models. Preliminary findings suggest that it may reduce tumor mass and enhance survival rates.
- Inflammatory Diseases : Due to its PDE inhibitory activity, this compound is being investigated for its potential use in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-(Dicyclopropylmethyl)-6-methylpyridin-3-amine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar dicyclopropylmethyl-containing analogs (e.g., compound 55 in ) were prepared by reacting 2-chloro-N-(dicyclopropylmethyl)-9H-purin-6-amine with methanol and triethylamine, followed by purification via silica gel chromatography . Key intermediates are validated using -NMR and HRMS to confirm molecular weight and structural integrity. Reaction yields (~58–81%) and solvent selection (e.g., THF, methanol) are critical for optimizing synthesis efficiency .
Q. How is solubility determined for this compound in various solvents?
- Methodological Answer : Solubility profiles can be established using a synthetic method across temperature gradients (e.g., 298.15–343.55 K). For structurally related amines (e.g., 6-chloropyridazin-3-amine), solubility in methanol, ethanol, and DMF was correlated using the modified Apelblat and λh equations, with root-mean-square deviations <4.68% . Thermodynamic parameters (ΔH, ΔS, ΔG) derived from van’t Hoff analysis provide insights into dissolution energetics, guiding solvent selection for crystallization or formulation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : -NMR confirms proton environments (e.g., aromatic protons, methyl groups), while HRMS validates molecular weight (±0.001 Da accuracy). IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3250 cm, aromatic C=C vibrations). For example, compound 55 in showed diagnostic -NMR peaks for the dicyclopropylmethyl group and pyridine ring, aligning with computational predictions .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Enraf–Nonius CAD-4 diffractometer, MoKα radiation) determines unit cell parameters (e.g., monoclinic , ) and hydrogen-bonding networks. For 6-methylpyridin-3-amine, N–H···N interactions stabilize the lattice, with methyl groups deviating ≤0.021 Å from the pyridine plane . Data refinement via SHELXL-97 ( ) optimizes R-factors (), and absorption corrections (ψ-scan) minimize experimental errors .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Iterative refinement and cross-validation are critical. For example, if NMR suggests a planar conformation but crystallography shows steric distortion, density functional theory (DFT) calculations can reconcile discrepancies by modeling solution vs. solid-state environments . emphasizes triangulating data sources (e.g., -NMR, X-ray) and applying statistical metrics (e.g., R-factor consistency) to identify systematic errors .
Q. What computational methods enhance structural refinement and electron density mapping?
- Methodological Answer : SHELX programs ( ) are widely used for small-molecule refinement. For this compound, SHELXL-97 refines anisotropic displacement parameters and hydrogen atom positions (constrained ). Fourier difference maps () identify residual electron density, guiding manual adjustments . High-throughput pipelines (e.g., SHELXC/D/E) automate phasing for complex derivatives .
Q. What role do hydrogen bonds play in stabilizing the crystal lattice of this compound?
- Methodological Answer : Intermolecular N–H···N bonds (2.8–3.0 Å) dominate, as seen in 6-methylpyridin-3-amine (). These interactions align molecules along the -axis, forming zigzag chains. Hydrogen-bond geometry (angles ~160°) and thermal motion analysis (via ADPs) reveal dynamic stability under varying temperatures .
Q. How can structure-activity relationship (SAR) studies optimize biological activity of this compound?
- Methodological Answer : Systematic substitutions (e.g., replacing dicyclopropylmethyl with pentan-3-yl) assess steric/electronic effects on target binding (). For example, compound 56 () showed altered potency due to increased hydrophobicity. Docking simulations (e.g., AutoDock Vina) and enzyme inhibition assays (e.g., IC) quantify SAR trends, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
